Glutamine synthetase plays a crucial role in the synthesis of glutamine, an essential amino acid involved in several cellular processes. MSO acts by irreversibly binding to the glutamine synthetase enzyme, effectively inhibiting its activity. This results in a depletion of glutamine within the cell []. Researchers can leverage this effect to study the consequences of glutamine deficiency on various cellular functions.
Studies have utilized MSO to investigate the role of glutamine in protein synthesis, cell proliferation, and even cancer cell survival [, ]. By observing the impact of MSO treatment on these processes, researchers can gain insights into the dependence of specific cell types on glutamine metabolism.
MSO has also been used as a research tool to model certain neurological disorders associated with excitotoxicity, a condition characterized by excessive neuronal stimulation leading to cell death. Glutamine is a precursor for the neurotransmitter glutamate, and its depletion due to MSO treatment can mimic the decreased glutamate uptake observed in some neurological conditions [].
Methionine sulfoximine is a non-proteinogenic alpha-amino acid, specifically the sulfoximine derivative of methionine. Its chemical formula is C₅H₁₂N₂O₃S, and it is characterized by the presence of a sulfoximine group (-S=O) attached to the sulfur atom of the methionine side chain. This compound has gained attention in various fields, including biochemistry and agriculture, due to its unique properties and biological activities.
As mentioned earlier, MSO acts as an irreversible inhibitor of glutamine synthetase. This enzyme plays a vital role in regulating glutamate levels in the brain. Glutamate is an excitatory neurotransmitter, and its excessive presence can lead to excitotoxicity, a condition linked to neuronal damage and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) [, ]. By inhibiting glutamine synthetase, MSO prevents the conversion of glutamate to glutamine, thereby lowering glutamate levels and its potential neurotoxic effects [].
Methionine sulfoximine participates in several enzymatic reactions. Notably, when reacted with gamma-cystathionase, it yields alpha-ketobutyrate and methane sulfinimide. The latter compound can further hydrolyze to methane sulfinic acid. Additionally, methionine sulfoximine can undergo transamination reactions, producing stable alpha-keto acids such as alpha-keto-gamma-methylsulfoximinylbutyrate .
In a significant reaction catalyzed by L-amino acid oxidase, methionine sulfoximine is converted into alpha-imino-gamma-methylsulfoximinylbutyrate, which subsequently undergoes gamma elimination to yield methane sulfinimide and 2-imino-3-butenoic acid . These transformations highlight the compound's reactivity and potential pathways for further chemical modifications.
Methionine sulfoximine exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has been shown to selectively inhibit gamma-glutamylcysteine synthetase, an enzyme pivotal in glutathione biosynthesis. This inhibition can lead to oxidative stress in cells, making methionine sulfoximine a useful tool for studying cellular responses to oxidative conditions .
Moreover, studies indicate that methionine sulfoximine can induce cell death in specific plant species through salicylic acid-mediated signaling pathways, suggesting its potential role in plant defense mechanisms .
The synthesis of methionine sulfoximine can be achieved through several methods:
Methionine sulfoximine has various applications:
Research indicates that methionine sulfoximine interacts with several biological systems. Its inhibitory effects on gamma-glutamylcysteine synthetase have been well-documented, leading to altered glutathione levels within cells. This interaction underscores its role in modulating oxidative stress responses . Furthermore, studies have explored its effects on cell signaling pathways involved in plant defense mechanisms, highlighting its versatility as a biochemical agent .
Methionine sulfoximine shares structural similarities with other compounds but possesses unique properties due to its sulfoximine group. Below are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methionine | Alpha-amino acid | Proteinogenic amino acid involved in protein synthesis |
| Methionine sulfoxide | Sulfoxide derivative | Intermediate form that can lead to various derivatives |
| S-Methylmethionine | Sulfonium compound | Involved in methylation reactions |
| Cysteamine | Aminothiol | Contains a thiol group; involved in cysteine metabolism |
Methionine sulfoximine's distinct chemical structure allows it to function as both an inhibitor and a substrate in various bio
Methionine sulfoximine exhibits notable thermal stability characteristics that distinguish it from its parent amino acid methionine. The compound demonstrates a melting point exceeding 210°C with concurrent decomposition, indicating significant thermal stability under normal storage and handling conditions [1] [2] [3]. This decomposition temperature represents a critical thermal threshold beyond which the sulfoximine functional group undergoes irreversible structural changes.
The thermodynamic stability of methionine sulfoximine is fundamentally influenced by the presence of the sulfoximine group, which creates a tetrahedral sulfur center with enhanced stability compared to sulfoxide analogs [4] [3]. Under ambient conditions, the compound remains stable when stored at room temperature to refrigerated conditions (2-8°C), with no significant degradation observed over extended periods [1] [2]. The decomposition process at elevated temperatures proceeds through the elimination of sulfur-containing fragments, primarily involving the loss of methane sulfenic acid (CH₃SOH) units, as evidenced by mass spectrometric fragmentation studies [5] [6].
Product stability assessments indicate that methionine sulfoximine maintains its structural integrity across a broad pH range from 3.5 to 9.0, with optimal stability observed under physiological conditions [4] [7] [8]. The compound demonstrates resistance to hydrolytic degradation under normal aqueous conditions, contributing to its utility in biological applications. Thermal decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides, as identified through thermal analysis studies [3] [9].
The solubility profile of methionine sulfoximine reflects its zwitterionic nature and the presence of multiple polar functional groups. In aqueous systems, the compound exhibits excellent solubility, with complete miscibility in water under standard conditions [4] [7] [8]. Quantitative solubility measurements in phosphate buffered saline (pH 7.2) demonstrate a solubility of approximately 5 mg/mL, establishing its suitability for biological and pharmaceutical applications [10] [11] [12].
| Solvent System | Solubility Behavior | pH Stability | Reference |
|---|---|---|---|
| Water | Readily soluble, miscible | Stable pH 3.5-9.0 | [4] [7] [8] |
| Phosphate buffered saline (PBS) | ~5 mg/mL (pH 7.2) | Optimal at physiological pH | [10] [11] [12] |
| Methanol | Soluble for reactions | Neutral to basic conditions | [13] [6] |
| Ethanol | Limited solubility | Stable under neutral conditions | [7] |
| Aqueous formic acid | Good solubility | Stable under acidic conditions | [14] |
| DMSO | Moderate solubility | Stable | [15] |
| Acetonitrile/water | HILIC conditions compatible | pH dependent retention | [14] |
| Organic solvents (general) | Generally poor solubility | Variable stability | [16] [7] |
The polar nature of methionine sulfoximine, attributed to the carboxylic acid, amino group, and sulfoximine functionalities, promotes hydrogen bonding interactions with protic solvents [16]. In organic solvent systems, solubility is generally limited, with moderate solubility observed in dimethyl sulfoxide and restricted dissolution in non-polar organic media [15] [16] [7]. The compound's behavior in mixed solvent systems, particularly acetonitrile-water mixtures used in hydrophilic interaction liquid chromatography, demonstrates pH-dependent retention characteristics suitable for analytical separations [14].
Methionine sulfoximine exhibits distinctive nuclear magnetic resonance characteristics that enable unambiguous structural identification. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns distributed across the 2.3-4.0 ppm range, with the methyl group attached to sulfur appearing as a broad signal near 2.7 ppm [17] [18] [19]. The methylene groups display multiple signals between 2.3-3.0 ppm, while the alpha-carbon proton resonates at approximately 3.9 ppm [17] [18].
| Nucleus | Chemical Shift / Data | Reference |
|---|---|---|
| ¹H NMR (δ, ppm) | Multiple peaks observed 2.3-4.0 ppm range | [17] [18] [19] |
| ¹³C NMR (δ, ppm) | Distinct signals for sulfoximine carbons | [20] [18] [21] |
| ¹H NMR CH₃ group | ~2.7 ppm (broad signal) | [17] [18] |
| ¹H NMR CH₂ groups | 2.3-3.0 ppm (multiple signals) | [17] [18] |
| ¹H NMR CH group | ~3.9 ppm | [17] [18] |
| ¹³C ε signal shift (vs methionine) | +22.6 ppm downfield from methionine | [20] [22] |
| Solvent conditions | D₂O, H₂O, CD₃OD (various pH conditions) | [17] [18] [21] |
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the epsilon carbon signal appearing 22.6 ppm downfield relative to the corresponding signal in methionine, reflecting the electronic effects of sulfoximine formation [20] [22]. This significant chemical shift difference serves as a diagnostic tool for monitoring methionine oxidation processes in complex biological systems [20] [18] [21].
Mass spectrometric analysis of methionine sulfoximine reveals unique fragmentation patterns that distinguish it from other amino acids [23] [24]. The molecular ion peak appears at m/z 181 [M+H]⁺ in positive ion mode, with sodium adducts observed at m/z 203 [M+Na]⁺ [25] [26] [27]. Negative ion mode analysis yields the deprotonated molecular ion at m/z 179 [M-H]⁻ [25].
| Parameter | Value (m/z or Ų) | Reference |
|---|---|---|
| Molecular ion [M+H]⁺ | 181 | [25] [26] [27] |
| Molecular ion [M+Na]⁺ | 203 | [25] |
| Molecular ion [M-H]⁻ | 179 | [25] |
| Base peak fragmentation | CH₃SOH loss (-64 Da) | [5] [6] |
| Collision Cross Section [M+H]⁺ | 139.3 Ų | [25] |
| Collision Cross Section [M+Na]⁺ | 143.1 Ų | [25] |
| Collision Cross Section [M-H]⁻ | 141.23 Ų | [25] |
| Chemical ionization features | Unique among amino acids | [23] [24] |
| MALDI-MS/MS fragmentation | Methionine site-specific | [6] [28] |
Fragmentation analysis reveals the characteristic loss of methane sulfenic acid (CH₃SOH, 64 Da) as the dominant decomposition pathway, particularly under low proton mobility conditions [5] [6]. Matrix-assisted laser desorption ionization tandem mass spectrometry (MALDI-MS/MS) enables site-specific identification of methionine sulfoximine modifications within polypeptide sequences [6] [28].
Infrared spectroscopic analysis provides definitive functional group identification for methionine sulfoximine. The spectrum exhibits characteristic absorption bands that confirm the presence of the sulfoximine moiety and associated functional groups [2] [29] [30]. Key diagnostic peaks include the nitrogen-hydrogen stretch of the sulfoximine group appearing as a broad absorption between 3300-3500 cm⁻¹, and the sulfur-oxygen stretch observed in the 1200-1300 cm⁻¹ region [30] [31].
| Functional Group | Wavenumber (cm⁻¹) / Description | Reference |
|---|---|---|
| N-H stretch (sulfoximine) | ~3300-3500 (broad) | [2] [29] [30] |
| C=O stretch (carboxyl) | ~1600-1700 | [30] [31] |
| S=O stretch | ~1200-1300 | [30] [31] |
| S=N stretch | ~950-1050 | [30] [31] |
| N-H bend | ~1550-1650 | [30] [31] |
| C-H stretch | ~2900-3000 | [30] [31] |
| Overall spectrum | Conforms to standard reference | [2] [29] [32] |
| Technique | KBr pellet, FTIR | [30] [33] |
The carboxylic acid carbonyl stretch appears in the expected region of 1600-1700 cm⁻¹, while the sulfur-nitrogen stretch is observed between 950-1050 cm⁻¹ [30] [31]. These spectroscopic features collectively provide unambiguous identification of the sulfoximine functional group and confirm structural integrity [2] [29] [32].
Methionine sulfoximine exhibits significant optical activity due to the presence of two chiral centers: the alpha-carbon of the amino acid backbone and the sulfur atom of the sulfoximine group [34] [35] [36]. The specific rotation values range from +10.8° to +15.0° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 1 g/100 mL in water [1] [2] [32]. This optical rotation reflects the predominant configuration and the relative proportions of the diastereomeric forms present in the sample.
| Parameter | Value / Description | Reference |
|---|---|---|
| Specific Rotation [α]₂₀ᴰ | +10.8° to +15.0° | [1] [2] [32] |
| Wavelength | 589 nm (sodium D-line) | [1] [2] [32] |
| Concentration | c = 1 g/100 mL | [1] [2] [32] |
| Solvent | Water (H₂O) | [1] [2] [32] |
| Temperature | 20°C | [1] [2] [32] |
| Enantiomeric forms | L-(S) and L-(R) forms | [34] [35] [36] |
| Diastereomeric forms | Two diastereomers at sulfur | [34] [35] [37] |
| Optical stability | Configurationally stable | [37] [38] |
The compound exists as a mixture of two diastereomers, designated as L-methionine-(S)-sulfoximine and L-methionine-(R)-sulfoximine, with distinct biological activities and pharmacological properties [34] [35] [37]. The stereochemical stability of the sulfur center is remarkable, with computational studies indicating an interconversion barrier of 45.2 kcal/mol, ensuring configurational stability under normal conditions [37] [38].
Multiple methodologies have been developed for the separation and resolution of methionine sulfoximine diastereomers, each offering distinct advantages for different applications. Supercritical carbon dioxide chromatography has emerged as the most effective technique, achieving diastereomer purities exceeding 99% with excellent recovery yields [37]. This method utilizes the differential solubility and interaction properties of the diastereomers in supercritical fluid conditions.
| Method | Description / Conditions | Efficacy / Notes | Reference |
|---|---|---|---|
| Crystallization separation | Fractional crystallization from water | Moderate separation efficiency | [39] [40] |
| Supercritical CO₂ chromatography | High purity separation (>99%) | Excellent purity and yield | [37] |
| HPLC chiral separation | Chiral stationary phase separation | Good analytical separation | [39] [41] |
| Preparative crystallization | Repeated crystallization techniques | High purity achievable | [39] [40] |
| Enzyme-mediated resolution | Methionine sulfoxide reductase | Enantioselective kinetic resolution | [42] [43] [44] |
| Salt formation method | Trifluoroacetate salt formation | Ethanol/hexane crystallization | [39] |
| Column chromatography | Silica gel with appropriate eluents | Diastereomer separation possible | [45] [40] |
| Stereochemical interconversion barrier | 45.2 kcal/mol activation energy | High stereochemical stability | [37] |
Traditional crystallization methods involve fractional crystallization from aqueous solutions, with enhanced separation achieved through salt formation using trifluoroacetic acid followed by crystallization from ethanol-hexane mixtures [39] [40]. High-performance liquid chromatography using chiral stationary phases provides analytical-scale separation with good resolution of the diastereomeric forms [39] [41].
Enzymatic resolution approaches utilize methionine sulfoxide reductase enzymes to achieve enantioselective kinetic resolution of racemic sulfoxide mixtures, demonstrating high stereoselectivity and providing access to enantiomerically pure sulfoxides [42] [43] [44]. These biocatalytic methods offer environmentally sustainable alternatives to traditional chemical resolution techniques while maintaining excellent stereochemical control.
Irritant